![molecular formula C12H16N2O2S2 B2520003 2-[(4-Methylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole CAS No. 868217-99-6](/img/structure/B2520003.png)
2-[(4-Methylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(4-Methylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole, also known as MMDS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MMDS is a type of imidazole derivative that has been synthesized using different methods. The compound has been found to have various biochemical and physiological effects, making it a promising candidate for future research.
Scientific Research Applications
Potential in Anti-Helicobacter pylori Agents
Research has shown derivatives similar to 2-[(4-Methylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole, specifically those derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole structures, exhibit potent and selective activities against the gastric pathogen Helicobacter pylori. A study on a prototype carbamate, derived from a similar scaffold, demonstrated significant in vitro microbiological properties required for an effective anti-H. pylori agent. This compound showcased low minimal inhibition concentration (MIC) values against various clinically relevant H. pylori strains, including strains resistant to common treatments like metronidazole or clarithromycin. The rate of resistance development against this compound was found to be clinically acceptable, and pharmacokinetic studies indicated in vivo exposure levels comparable to antimicrobials used in H. pylori treatment regimens (Carcanague et al., 2002).
Role in Anticholinesterase Intoxication Treatment
Another set of quaternary salt derivatives of 2-[(hydroxyimino)methyl]-1-methylimidazole, bearing various side-chain substituents, was evaluated for the treatment of anticholinesterase intoxication. These compounds, incorporating elements similar to this compound, demonstrated significant influence on both the toxicity and antidotal effectiveness against powerful cholinesterase inhibitors such as soman and tabun. The findings suggest that the antidotal protection offered by these compounds might involve mechanisms other than enzyme reactivation (Goff et al., 1991).
properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S2/c1-10-3-5-11(6-4-10)9-17-12-13-7-8-14(12)18(2,15)16/h3-6H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFVBDYIJVDUDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorobenzyl)-N-(3,5-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2519922.png)
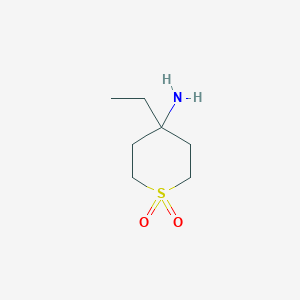

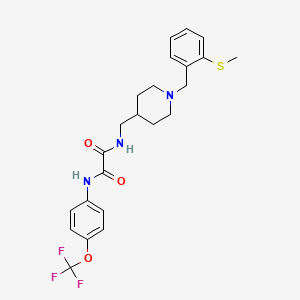
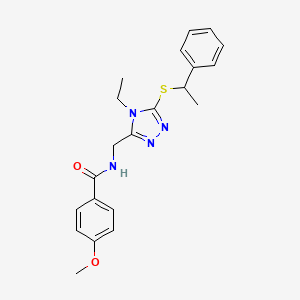
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2519931.png)
![6,7-Dimethyl-3-[2-oxo-2-(3-pyridin-4-yloxyazetidin-1-yl)ethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2519933.png)
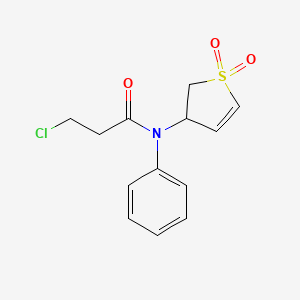

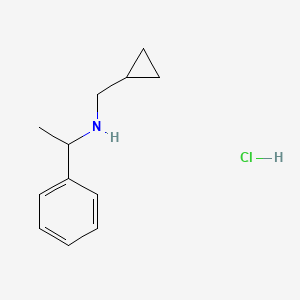

![N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2519940.png)
